4-(Methylthio)-1H-pyrazole
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Overview
Description
4-(Methylthio)-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a methylthio group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)-1H-pyrazole typically involves the reaction of 4-chloropyrazole with methanethiol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the methylthio group. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH) to facilitate the substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various electrophiles or nucleophiles, depending on the desired substitution
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: De-methylthio pyrazole
Substitution: Various substituted pyrazoles
Scientific Research Applications
4-(Methylthio)-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Methylthio)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The methylthio group can enhance the compound’s binding affinity and selectivity towards these targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylthio)benzaldehyde
- 4-(Methylthio)phenylacetic acid
- 4-(Methylthio)phenylhydrazine
Uniqueness
4-(Methylthio)-1H-pyrazole is unique due to the presence of both a pyrazole ring and a methylthio group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, this compound may exhibit enhanced reactivity and selectivity in certain reactions, making it a valuable tool in synthetic and medicinal chemistry.
Biological Activity
4-(Methylthio)-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by empirical research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a pyrazole ring with a methylthio substituent at the 4-position. Its molecular formula is C5H7N2S, which contributes to its unique chemical reactivity and biological interactions.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported its effectiveness against multi-drug resistant strains, highlighting its potential as a lead compound for developing new antibiotics .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
2. Anti-inflammatory Effects
The compound has been shown to inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases. In vitro studies demonstrated that it reduces the production of TNF-α and IL-6 in activated macrophages .
3. Anticancer Activity
Recent studies have explored the anticancer potential of this compound. It has been reported to induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The compound's mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 | 0.46 ± 0.04 |
A549 | 0.39 ± 0.06 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways, such as COX-2, leading to reduced inflammation .
- Receptor Modulation : It may also act on various receptors related to pain and inflammation, providing analgesic effects .
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. The results showed that the compound significantly inhibited bacterial growth, demonstrating its potential as a novel antimicrobial agent.
Case Study 2: Cancer Cell Apoptosis
In a recent investigation, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. Flow cytometry analysis revealed a substantial increase in apoptotic cells at higher concentrations, indicating its potential role in cancer therapy .
Properties
IUPAC Name |
4-methylsulfanyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-7-4-2-5-6-3-4/h2-3H,1H3,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRKUUUHFSFKAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CNN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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